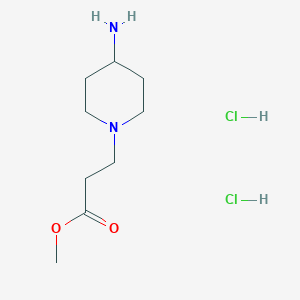

Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride

Description

Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride is a piperidine derivative characterized by a methyl ester group linked to a propanoate chain and a 4-aminopiperidine moiety, with two hydrochloride counterions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(4-aminopiperidin-1-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)4-7-11-5-2-8(10)3-6-11;;/h8H,2-7,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQSMSMXSRFZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294180-07-7 | |

| Record name | methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride typically involves the reaction of 4-aminopiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the compound's potential as a neuroprotective agent, particularly against chemotherapy-induced neurotoxicity. For instance, research on paclitaxel-induced peripheral neuropathy (PIPN) demonstrated that derivatives of methyl 3-(4-aminopiperidin-1-yl)propanoate could alleviate symptoms such as thermal insensitivity and mechanical allodynia in animal models. These findings suggest that the compound may help mitigate the adverse effects of chemotherapy on the nervous system, thereby improving patients' quality of life during cancer treatment .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits significant antibacterial activity against various strains of bacteria. This characteristic makes it a candidate for further development in treating bacterial infections, especially those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways need further elucidation.

Drug Development and Synthesis

Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties, such as selectivity and potency against specific biological targets. For instance, variations in the piperidine ring or the introduction of different functional groups can lead to new derivatives with improved therapeutic profiles .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for its application in clinical settings. Studies have shown that it possesses a favorable therapeutic window with low toxicity profiles at effective doses, making it a promising candidate for further clinical trials .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various applications:

These studies underline the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Structural Analog: Benzyl 4-aminopiperidine-1-carboxylate

Key Similarities and Differences

- Core Structure: Both compounds share a 4-aminopiperidine backbone, which is critical for interactions with biological targets (e.g., enzymes or receptors) .

- Substituents: The target compound features a methyl propanoate group, enhancing hydrophilicity due to the ester and hydrochloride salt.

- Salt Form: Methyl 3-(4-aminopiperidin-1-yl)propanoate is a dihydrochloride salt, improving aqueous solubility compared to the free base.

Comparison with Other Primary Amines

CymitQuimica’s catalog lists another primary amine, 2-(2,6-dimethylpyrimidin-4-yl)ethan-1-amine (Ref: 10-F700147), which is also discontinued. While structurally distinct (pyrimidine vs. piperidine), both compounds highlight challenges in sourcing or synthesizing amine-containing intermediates.

Data Table: Key Properties of Compared Compounds

Biological Activity

Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride is a chemical compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₈Cl₂N₂O₂ and a molecular weight of approximately 259.17 g/mol. Its structure features a piperidine ring with an amino group and an ester functional group, which contributes to its biological activity by potentially interacting with neurotransmitter systems.

Biological Activity Overview

The compound exhibits several notable biological activities, including:

- Antidepressant Activity : The piperidine moiety is known to modulate serotonin and norepinephrine levels, suggesting potential use as an antidepressant.

- Analgesic Effects : Preliminary studies indicate that it may have pain-relieving properties, likely through interactions with pain modulation pathways.

- Anticancer Potential : Similar compounds have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Research suggests that the compound may interact with multiple neurotransmitter receptors and pathways:

- Neurotransmitter Modulation : It is hypothesized that the compound can influence aminergic pathways, which are critical in mood regulation and pain perception.

- Receptor Binding Affinity : Studies have focused on its binding affinity to various receptors involved in neurotransmission, which is essential for understanding its pharmacological profile.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate | 294180-07-7 | Contains a methyl substitution on the piperidine ring. |

| Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | 42614494 | Features a pyridine ring instead of piperidine. |

| Methyl 3-(4-methylpiperidin-1-yl)propanoate | Not specified | Lacks the amino group, possibly reducing pharmacological activity. |

This table highlights how variations in structure can significantly influence biological activity and receptor interactions.

Case Studies and Research Findings

Research has demonstrated the potential applications of this compound in various therapeutic areas:

- Antidepressant Studies : In animal models, compounds similar to this compound exhibited significant antidepressant-like effects, correlating with increased levels of serotonin and norepinephrine .

- Cancer Research : Investigations into its anticancer properties have shown that derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

- Pain Management : Analgesic properties were evaluated through behavioral assays in rodents, indicating that the compound could modulate pain responses effectively.

Q & A

Basic: What are the recommended synthesis protocols for Methyl 3-(4-aminopiperidin-1-yl)propanoate dihydrochloride?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with the coupling of 4-aminopiperidine with methyl acrylate derivatives. Key steps include:

Aminoalkylation : React 4-aminopiperidine with methyl 3-chloropropanoate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine intermediate .

Salt Formation : Treat the free base with HCl in methanol to precipitate the dihydrochloride salt .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for high-purity yields (>95%) .

Optimization Tip : Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional batch reactors .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

A combination of analytical techniques is recommended:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (D₂O or DMSO-d₆). Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and piperidine protons (δ 2.5–3.5 ppm in ¹H NMR) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 245.14 (free base) and confirm chloride adducts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antifungal Activity : Screen against Candida albicans (ATCC 90028) using broth microdilution (CLSI M27-A3 protocol). Report MIC values with fluconazole as a positive control .

- Cytotoxicity : Test on HEK-293 cells via MTT assay (48-hour exposure, IC₅₀ calculation) .

- Receptor Binding : Use radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

Orthogonal Assays : Validate antifungal results with time-kill kinetics alongside MIC assays .

Impurity Profiling : Use HPLC-MS to rule out side products (e.g., hydrolyzed esters) affecting bioactivity .

Dose-Response Curves : Perform 8-point dilution series to confirm reproducibility across independent replicates .

Advanced: What experimental designs are optimal for studying its mechanism of action?

Methodological Answer:

- Target Identification : Employ affinity chromatography with immobilized compound to capture binding proteins from cell lysates .

- Pathway Analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) on treated vs. untreated cancer cells to map signaling disruptions .

- Molecular Docking : Model interactions with fungal CYP51 or human kinases (e.g., PI3K) using AutoDock Vina and validate via mutagenesis .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

-

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) across pH 2–9. Monitor via HPLC:

pH Degradation Products Half-Life 2 Hydrolyzed ester 48 hours 7 Stable >14 days -

Buffering : Use phosphate buffer (pH 7.4) for long-term storage to minimize ester hydrolysis .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varied piperidine substituents (e.g., 3-aminopiperidine vs. 4-aminopiperidine) .

- Ester-to-amide substitutions to alter metabolic stability .

- Bioisosteric Replacement : Replace the methyl ester with trifluoromethyl ketone groups to assess potency shifts .

- 3D-QSAR : Build CoMFA models using IC₅₀ data from 20+ derivatives to predict optimal substituents .

Advanced: How to validate analytical methods for detecting trace impurities?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Identify impurities via LC-HRMS .

- Validation Parameters : Ensure linearity (R² > 0.99), LOD (0.1%), and LOQ (0.3%) per ICH Q2(R1) guidelines .

- Reference Standards : Use EP/BP impurity standards (e.g., methyl 3-amino-1,2,4-triazine-6-carboxylate) for cross-validation .

Advanced: What in silico tools predict the compound’s ADMET properties?

Methodological Answer:

- Pharmacokinetics : Use SwissADME to predict logP (1.8), solubility (LogS = -2.3), and BBB permeability .

- Toxicity : Run ProTox-II for hepatotoxicity alerts (CYP3A4 inhibition risk) .

- Metabolism : Simulate Phase I/II transformations with BioTransformer 3.0 to identify potential glucuronidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.